
3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide is a sophisticated organic molecule that has garnered significant attention in various scientific fields. Its unique structural components make it a valuable subject for synthetic chemistry, biological research, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of 3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide involves multiple steps, beginning with the preparation of the 1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinoline core. This step is typically achieved through the condensation of an appropriate aniline derivative with ethyl sulfone under controlled acidic conditions. The next step involves the chlorination at the 3-position, followed by the sulfonamide formation with 4-fluorobenzenesulfonyl chloride under basic conditions. Each step requires precise control over temperature, solvent choice, and reaction time to ensure high yield and purity.
Industrial Production Methods: : In industrial settings, the production scale-up involves optimized reaction conditions to maximize efficiency and yield. This includes the use of continuous flow reactors for better temperature control and reaction kinetics, as well as employing catalytic systems to reduce reaction times and improve selectivity.
化学反应分析
Types of Reactions
Substitution Reactions: : The compound undergoes nucleophilic substitution reactions, particularly on the chloro and fluoro groups, under basic conditions.
Reduction Reactions: : Reduction of the sulfonyl group can be achieved using strong reducing agents such as lithium aluminum hydride, producing the corresponding thiol.
Oxidation Reactions: : The tetrahydroquinoline ring can be oxidized to a fully aromatic quinoline under specific oxidative conditions.
Common Reagents and Conditions
Substitution: : Sodium hydride in DMF (dimethylformamide) for nucleophilic substitutions.
Reduction: : Lithium aluminum hydride in dry ether for sulfonyl reductions.
Oxidation: : Potassium permanganate or other strong oxidizers in aqueous or organic solvent.
Major Products
Substitution: : Varied substituted derivatives depending on the nucleophile used.
Reduction: : Corresponding thiol derivatives.
Oxidation: : Quinoline derivatives.
科学研究应用
Chemistry: : The compound serves as an intermediate in the synthesis of more complex organic molecules, which are used in drug discovery and materials science.
Biology: : It is investigated for its potential in modulating biological pathways due to its structural similarity to known bioactive molecules.
Medicine: : Preliminary research suggests it may have potential as an anti-cancer or anti-inflammatory agent, although clinical studies are required to substantiate these effects.
Industry: : Used as a precursor in the production of dyes, pigments, and other functional materials due to its robust chemical framework.
作用机制
Mechanism: : The compound is believed to interact with specific molecular targets, such as enzymes or receptors, by fitting into their active sites and modulating their activity. Its effects are mediated through pathways involving sulfonamide and fluoroaromatic interactions, which are crucial in biochemical processes.
Molecular Targets and Pathways
Enzymes: : Possible inhibition or modulation of enzymatic activity.
Receptors: : Binding to receptor sites influencing cellular signaling pathways.
相似化合物的比较
Similar Compounds
3-chloro-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide
3-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide
Comparison
Uniqueness: : The ethylsulfonyl group offers a different steric and electronic environment compared to methylsulfonyl and propylsulfonyl analogs, potentially leading to unique biological and chemical properties.
Applications: : Variations in the sulfonyl group can result in different solubility, reactivity, and biological activity profiles, making each derivative potentially suitable for distinct applications.
There you go—everything you wanted to know and maybe even a bit more! Have I sparked your scientific curiosity further?
属性
IUPAC Name |
3-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O4S2/c1-2-26(22,23)21-9-3-4-12-10-13(5-8-17(12)21)20-27(24,25)14-6-7-16(19)15(18)11-14/h5-8,10-11,20H,2-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQXENMZWFDOIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
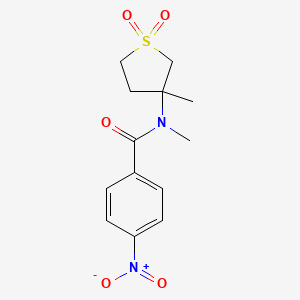
![4-Cyclopropyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2832164.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2,3-diphenylquinoxaline-6-carboxamide](/img/structure/B2832166.png)
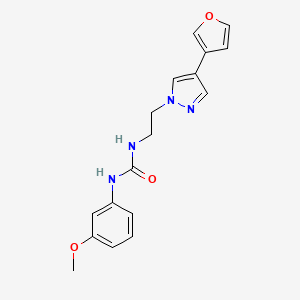
![6-Chloro-2-[(6-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B2832169.png)
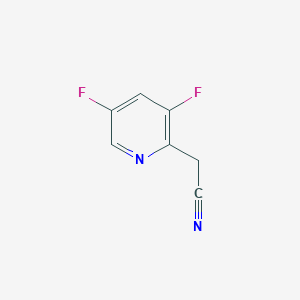
![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2832171.png)

![Spiro[2.5]octane-1-carbaldehyde](/img/structure/B2832177.png)

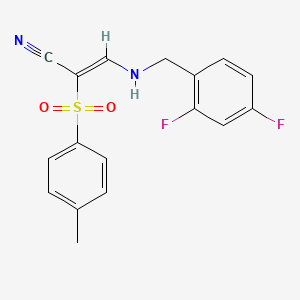
![1-(3-chlorobenzyl)-3-(4-chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/new.no-structure.jpg)
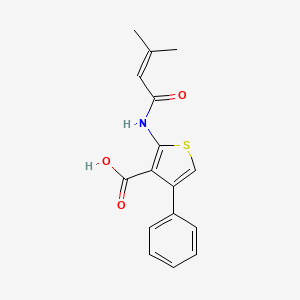
![2-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-5-nitrobenzenesulfonamide](/img/structure/B2832184.png)
